Isomenthone
Overview
Description
Isomenthone Description and Protective Effects in Human Dermal Fibroblasts
Isomenthone is a naturally occurring compound found in the essential oil of Mentha arvensis L. and is widely used in various industries for its fragrance and flavor. A study has shown that isomenthone exhibits protective effects against cell death induced by tumor necrosis factor-alpha (TNF-α) in human dermal fibroblasts. TNF-α can trigger apoptosis through the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are crucial in stress-induced apoptosis. The research demonstrated that isomenthone could inhibit the reduction in cell viability and the increase in apoptosis caused by TNF-α. This protective mechanism involves the blocking of the JNK and p38 MAPK pathways, preventing the downstream apoptotic events. These findings suggest that isomenthone has potential therapeutic applications in protecting fibroblasts from TNF-α-induced damage .
Synthesis Analysis and Asymmetric Aldol Reaction Catalysis
In another study, a library of novel (+)-isomenthone-derived 1,3-diol ligands was synthesized through parallel synthesis. These ligands, which contain five contiguous stereocenters, were evaluated for their ability to catalyze a Mukaiyama aldol reaction. The screening process identified several ligands capable of catalyzing the reaction with high enantiomeric excesses (e.e.) ranging from 87-90%. This research highlights the synthetic versatility of isomenthone derivatives and their potential use in asymmetric synthesis, which is a critical aspect of producing enantiomerically pure pharmaceuticals .
Molecular Structure Analysis and Biological Activities
The molecular structure of isomenthone and its derivatives can be complex, as demonstrated by the synthesis and structure elucidation of isomeric xanthonolignoids related to isomenthone. The study involved the oxidative coupling of coniferyl alcohol with various xanthones, with the best results obtained using potassium hexacyanoferrate(III). Advanced 2D-NMR techniques were employed to determine the structure of these compounds, including COSY, HETCOR, HSQC, and HMBC. The biological activities of these compounds were evaluated in vitro for their effects on the growth of human cancer cell lines and on the proliferation of human lymphocytes. The research provides insight into the structural complexity of isomenthone-related compounds and their potential biological activities, which could be relevant for the development of new therapeutic agents .
Chemical Reactions Analysis
The studies mentioned above indicate that isomenthone and its derivatives can participate in various chemical reactions. Isomenthone itself has been shown to interact with cellular signaling pathways to exert protective effects . Additionally, its derivatives have been used as ligands in catalytic reactions, demonstrating their reactivity and potential for use in synthetic chemistry .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of isomenthone, the research implies that isomenthone is a stable compound that can be used in biological systems without immediate degradation . Its ability to be synthesized into complex ligands also suggests that it has a certain degree of chemical reactivity, which is essential for its role in catalysis . The structural elucidation of its derivatives indicates that isomenthone can be modified to create new compounds with potentially different physical and chemical properties, which could be tailored for specific biological or chemical applications .
Scientific Research Applications
Cytoprotective Properties
Isomenthone, a constituent of Mentha arvensis L., has been shown to protect human dermal fibroblasts from TNF-α-induced cell death. This protective effect is attributed to its ability to inhibit activation of JNK and p38 MAPK pathways, which are early elements in stress-induced apoptosis (Jung et al., 2012).
Quantification in Medicinal Plants
A validated HPLC/photodiode array method has been developed for quantifying isomenthone in Ziziphora tenuior L., a plant used in traditional medicine. This method enables accurate measurement of isomenthone, a major component believed to contribute to the plant's medicinal properties (Ghassemi et al., 2013).
Conformational Studies
Research involving microwave spectroscopy has explored the conformational space of isomenthone, among other monoterpenoids. This study aids in understanding the molecular structure and properties of isomenthone (Schmitz et al., 2015).
Green Chemistry in Education
Isomenthone has been used in a "green" modification of a traditional organic chemistry lab experiment. The experiment involves the isomerization of (−)-menthone to (+)-isomenthone using an acid-form ion-exchange resin, highlighting environmentally friendly approaches in chemical education (Ginzburg et al., 2014).
Forensic Applications
A method for detecting isomenthone in serum samples has been developed for forensic purposes. This technique is important for verifying claims of alcohol consumption, as isomenthone is a marker for certain beverages (Schulz et al., 2009).
Catalysis Research
Isomenthone has been studied in the context of catalytic hydrogenation. This research contributes to understanding the behavior of isomenthone in chemical reactions and its potential applications in catalysis (Kukula & Červený, 2000).
Nutritional and Health Monitoring
While not directly involving isomenthone, nuclear and isotope methods, essential in nutritional research, have broader implications for studies involving various compounds including isomenthone. These methods are crucial in understanding nutrient metabolism and health impacts (Valencia & Iyengar, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGAXVYCFJBMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859154 | |
Record name | 5-Methyl-2-(1-methylethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], colourless to pale yellowish liquid with a mint-like odour, colourless slightly oily liquid with a peppermint odour | |
Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Menthone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5944 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Menthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | dl-Isomenthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
210 °C | |
Record name | MENTHONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |
Record name | MENTHONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Menthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.888-0.895, 0.895-0.925 | |
Record name | Menthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | dl-Isomenthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.27 [mmHg] | |
Record name | Menthone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5944 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
p-Menthan-3-one | |
Color/Form |
Colorless, oily, mobile liq | |
CAS RN |
10458-14-7, 89-80-5, 491-07-6, 18309-28-9 | |
Record name | p-Menthan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10458-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Menthan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010458147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menthone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15920 | |
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Record name | MENTHONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113134 | |
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Record name | MENTHONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9280 | |
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Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |
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Record name | 5-Methyl-2-(1-methylethyl)cyclohexanone | |
Source | EPA DSSTox | |
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Record name | trans-menthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765 | |
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Record name | Isomenthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.026 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-menthan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S-cis)-2-(isopropyl)-5-methylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MENTHONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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Citations
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